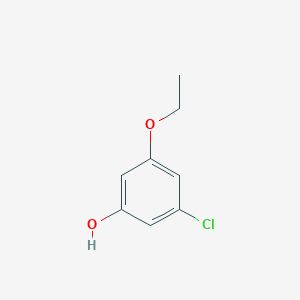
3-Chloro-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-ethoxyphenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an ethoxy group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxyphenol typically involves the chlorination of 5-ethoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Chloro-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or ethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
3-Chloro-5-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-5-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can affect biological pathways. The chlorine and ethoxy substituents can influence the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
3-Chlorophenol: Similar structure but lacks the ethoxy group.
5-Ethoxyphenol: Similar structure but lacks the chlorine atom.
3-Chloro-4-ethoxyphenol: Similar structure with different substitution pattern.
Uniqueness: 3-Chloro-5-ethoxyphenol is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems that are not observed with other similar compounds.
生物活性
3-Chloro-5-ethoxyphenol is a phenolic compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, applications in medicine and industry, and relevant case studies.
Chemical Structure and Properties
This compound features a phenolic structure with an ethoxy group and a chlorine atom at specific positions. The general formula can be represented as:
The presence of the phenolic group allows for hydrogen bonding and electron transfer, which are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Antioxidant Effects
The compound also shows promising antioxidant properties , which may help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Interaction : The phenolic group can interact with enzymes, potentially influencing metabolic pathways.
- Receptor Binding : The chlorine and ethoxy substituents may modulate the compound's affinity for specific receptors or proteins involved in cellular signaling pathways.
Therapeutic Potential
Due to its antimicrobial and antioxidant activities, this compound is being explored for therapeutic applications. Its potential use as a therapeutic agent in treating infections or oxidative stress-related diseases is under investigation.
Industrial Use
In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. It is utilized in the production of polymers, resins, and other industrial chemicals, highlighting its versatility beyond medicinal chemistry.
Case Studies and Research Findings
特性
IUPAC Name |
3-chloro-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMOVIBRNVOAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














